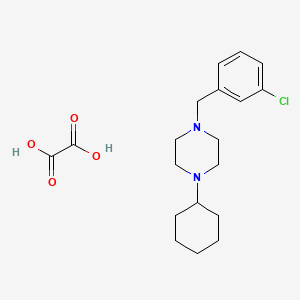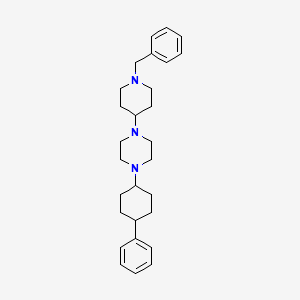![molecular formula C23H22N4O2 B5105823 N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B5105823.png)
N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DPPH, and it has been used in various scientific studies for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of DPPH is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. DPPH has been shown to react with free radicals, neutralizing their harmful effects. This process may help to protect cells from oxidative damage and prevent the development of certain diseases.
Biochemical and Physiological Effects:
DPPH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to protect cells from oxidative damage. DPPH has also been shown to have anti-inflammatory properties and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPPH in lab experiments is its stability. DPPH is a stable compound that can be stored for long periods without significant degradation. However, one limitation of using DPPH is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DPPH. One potential area of research is the development of new synthesis methods that can produce DPPH with higher yields and purity. Another area of research is the study of DPPH's potential applications in the field of medicine, including its use in cancer treatment and the prevention of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of DPPH and its effects on the body.
Synthesis Methods
The synthesis of DPPH involves the reaction of 4-nitrobenzaldehyde and 1-phenyl-3-(dimethylamino)-2-propen-1-one in the presence of hydrazine hydrate. The resulting product is then reacted with aniline to produce DPPH. This process has been optimized to produce high yields of DPPH with high purity.
Scientific Research Applications
DPPH has been widely used in scientific research for its potential applications in the field of medicine and biochemistry. It has been studied for its antioxidant properties and its ability to scavenge free radicals. DPPH has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-25(2)19-10-8-18(9-11-19)23-16-22(17-6-4-3-5-7-17)24-26(23)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHOIRIIIQAKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

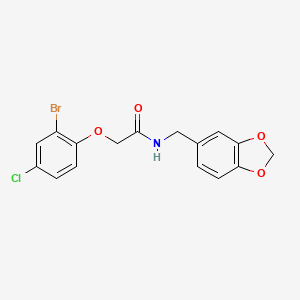
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)
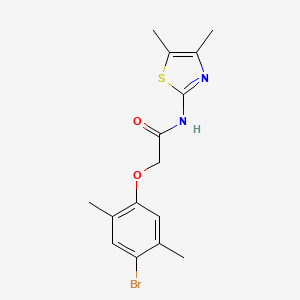
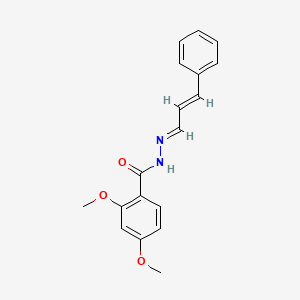
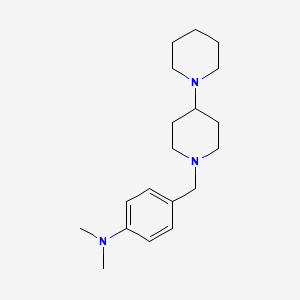
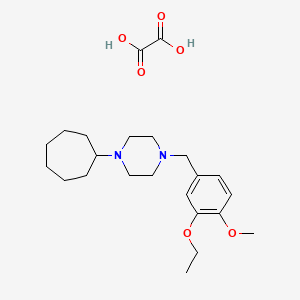
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
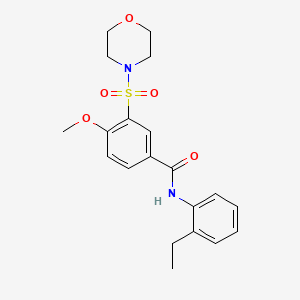
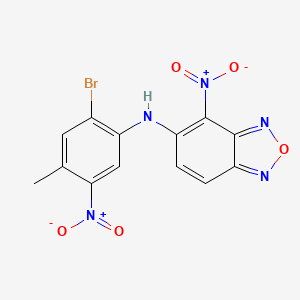
![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
